N-methyl-N-(2-methylsulfonylcyclohexyl)-2,3-dihydro-1H-indene-5-sulfonamide
Description
N-methyl-N-(2-methylsulfonylcyclohexyl)-2,3-dihydro-1H-indene-5-sulfonamide is a complex organic compound that features a sulfonamide group attached to an indene ring system
Properties
IUPAC Name |
N-methyl-N-(2-methylsulfonylcyclohexyl)-2,3-dihydro-1H-indene-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4S2/c1-18(16-8-3-4-9-17(16)23(2,19)20)24(21,22)15-11-10-13-6-5-7-14(13)12-15/h10-12,16-17H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUCYXZYGPCPTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1S(=O)(=O)C)S(=O)(=O)C2=CC3=C(CCC3)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-methyl-N-(2-methylsulfonylcyclohexyl)-2,3-dihydro-1H-indene-5-sulfonamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Indene Ring: The indene ring can be synthesized through a series of cyclization reactions starting from simple aromatic precursors.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.
Attachment of the Cyclohexyl Group: The cyclohexyl group can be attached through alkylation reactions, using appropriate alkyl halides.
Methylation: The final step involves the methylation of the nitrogen atom, typically using methyl iodide or dimethyl sulfate under basic conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
N-methyl-N-(2-methylsulfonylcyclohexyl)-2,3-dihydro-1H-indene-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting sulfonamide groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control to optimize reaction rates and yields.
Scientific Research Applications
N-methyl-N-(2-methylsulfonylcyclohexyl)-2,3-dihydro-1H-indene-5-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-methyl-N-(2-methylsulfonylcyclohexyl)-2,3-dihydro-1H-indene-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, potentially inhibiting enzyme activity or disrupting protein-protein interactions. The indene ring system may also contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
N-methyl-N-(2-methylsulfonylcyclohexyl)-2,3-dihydro-1H-indene-5-sulfonamide can be compared with other sulfonamide-containing compounds, such as:
Sulfanilamide: A simpler sulfonamide used as an antibiotic.
Celecoxib: A sulfonamide-based nonsteroidal anti-inflammatory drug (NSAID).
Furosemide: A sulfonamide diuretic used to treat edema and hypertension.
The uniqueness of this compound lies in its complex structure, which combines the properties of sulfonamides with the indene ring system, potentially leading to novel biological activities and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
